![molecular formula C38H53ClO2 B14347121 1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene CAS No. 92487-99-5](/img/structure/B14347121.png)
1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloro group and a hexadecyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene typically involves multiple steps. One common method includes the reaction of 3-chloro-2-(hexadecyloxy)propane with tribenzylmethane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction conditions, including temperature and time, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene involves its interaction with specific molecular targets. The chloro group and hexadecyloxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1’,1’'-{[3-Bromo-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene: Similar structure but with a bromo group instead of a chloro group.
1,1’,1’'-{[3-Iodo-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hexadecyloxy group contributes to its solubility and interaction with biological membranes.
Propiedades
Número CAS |
92487-99-5 |
|---|---|
Fórmula molecular |
C38H53ClO2 |
Peso molecular |
577.3 g/mol |
Nombre IUPAC |
[(3-chloro-2-hexadecoxypropoxy)-diphenylmethyl]benzene |
InChI |
InChI=1S/C38H53ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-37(32-39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37H,2-14,24,31-33H2,1H3 |
Clave InChI |
AMHJDICCLIFWLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


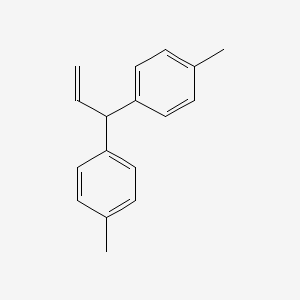
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)


![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)

![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)
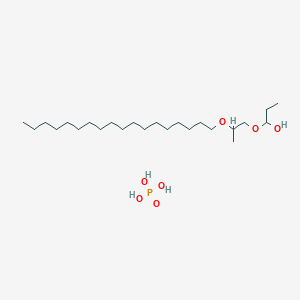
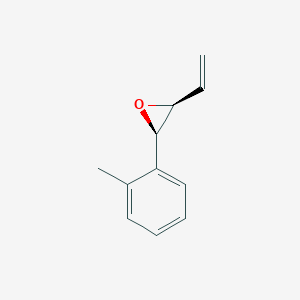
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
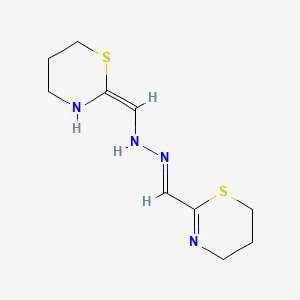
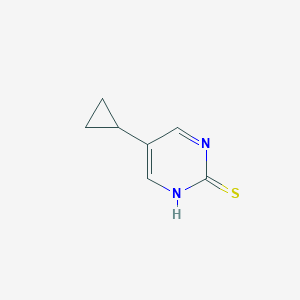
![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
